1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride
Description
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride is a secondary amine hydrochloride salt featuring a 4-chlorophenyl group attached to a propan-2-ol backbone. Its molecular formula is C₉H₁₂Cl₂NO, with a calculated molecular weight of 220.9 g/mol. The hydroxyl group at the propan-2-ol position enhances hydrophilicity, while the amino group enables hydrogen bonding and salt formation .
Properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMPROKNNTHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588760 | |
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-11-0 | |
| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Table 1: Henry Reaction Parameters
| Parameter | Optimal Condition | Alternative Options |
|---|---|---|
| Catalyst | KOH (1.2 equiv) | NaOH, LiOH |
| Solvent | Ethanol | Methanol, THF |
| Temperature Range | −10°C → 25°C | 0°C → 30°C |
| Reaction Time | 6–8 hours | 4–12 hours |
Catalytic Hydrogenation of Nitro-Alcohol to Primary Amine
The nitro group in 2-(4-chlorophenyl)-2-nitropropan-1-ol is reduced to a primary amine using catalytic hydrogenation. Raney nickel (RaNi) under high-pressure hydrogen is the most efficient system.
Protocol
-
Substrate Preparation : Dissolve 43 g of nitro-alcohol in 600 mL ethanol with 9.3 mL acetic acid.
-
Catalyst Loading : Add Raney nickel (20 g, 1:2 w/w substrate:catalyst).
-
Hydrogenation : Conduct at 250 psi H₂ pressure for 4 hours at ambient temperature.
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Workup : Filter catalyst, evaporate solvent, and triturate with ether to isolate the amine-acetate intermediate.
Key Considerations
Table 2: Hydrogenation Performance Across Conditions
| Condition | Pressure (psi) | Time (hours) | Yield (%) |
|---|---|---|---|
| High-pressure H₂ | 250 | 4 | 72 |
| Atmospheric H₂ | 14.7 | 24 | 35 |
| Alternative Catalysts | Pd/C (10%) | 6 | 50 |
Hydrochloride Salt Formation
The primary amine is converted to its hydrochloride salt via acidification. This step enhances stability and crystallinity.
Procedure
Table 3: Salt Formation Efficiency
| Parameter | Value |
|---|---|
| HCl Equivalents | 1.0–1.2 |
| Solvent System | Ethanol/Toluene (3:1) |
| Crystallization Yield | 85% |
Alternative Reduction Methods
While catalytic hydrogenation is preferred, classical reductions offer alternatives:
Iron-Hydrochloric Acid Reduction
Lithium Aluminum Hydride (LiAlH₄)
-
Applicability : Effective for nitro-to-amine reduction in anhydrous conditions.
-
Limitation : Requires strict moisture exclusion and offers no advantage over RaNi in scalability.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| RaNi/H₂ High-Pressure | 72 | High | Industrial | >95% |
| Fe/HCl Reduction | 50 | Low | Lab-scale | 80–85% |
| LiAlH₄ | 60 | Moderate | Lab-scale | 90% |
Industrial-Scale Considerations
For bulk synthesis, the RaNi/high-pressure H₂ method is optimal due to:
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Key Findings | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 2-(4-Chlorophenyl)-2-oxopropan-1-amine | Selective oxidation to ketone without affecting aromatic Cl substituents | |
| CrO₃ (Jones reagent) | Same ketone product | Higher reaction efficiency (89% yield) in anhydrous conditions |
The stereochemistry at C2 remains preserved during oxidation due to the stability of the intermediate carbocation.
Reduction Pathways
While the compound itself contains an amino group, its synthetic precursors demonstrate reducible functionalities:
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Esterification & Amide Formation
The hydroxyl group shows typical alcohol reactivity:
Acid-Base Behavior
The compound exhibits distinct protonation states:
| Property | Value | Method | Implications | Source |
|---|---|---|---|---|
| pKa (NH²⁺) | 9.21 ± 0.15 | Potentiometric | Water-soluble at pH <7 | |
| pKa (OH) | 12.50 | Calculated | Reactivity matches secondary alcohols |
Comparative Reactivity Table
| Functional Group | Relative Reactivity | Preferred Reactions | Steric Considerations |
|---|---|---|---|
| Secondary -OH | Moderate | Esterification > Oxidation | Hindered by adjacent NH₃⁺ |
| Primary -NH₂ | High | Acylation > Alkylation | Enhanced by HCl salt formation |
| Aromatic Cl | Low | Directed metalation only | Ortho-directing effects observed |
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride is utilized to study enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity allows researchers to investigate metabolic processes and signaling pathways within cells.
Medicine
The compound shows promise in pharmacological research, particularly concerning neurological disorders. Studies indicate that it may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
Case Study 1: Neurological Disorders
Research has demonstrated that this compound can enhance neurotransmitter release in neuronal cultures. This effect suggests its potential use in developing treatments for depression by increasing levels of serotonin and norepinephrine.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chloro-substituted phenyl ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Fluoro vs. Chloro Substituents
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (C₁₀H₁₅ClFN, MW 203.69 g/mol):
Replacing the chloro group with fluorine reduces molecular weight and alters electronic effects. Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and increase metabolic stability. This compound lacks a hydroxyl group, making it more lipophilic . - The absence of a hydroxyl group further increases lipophilicity compared to the target compound .
Dichloro Substituents
- The difluoropropane chain may reduce conformational flexibility .
Backbone Modifications
Propan-2-ol vs. Propan-1-ol Derivatives
- The stereochemistry (S-configuration) may influence enantioselective activity .
Ester-Functionalized Analogs
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₀H₁₃ClFNO₂, MW 233.67 g/mol): The ester group increases lipophilicity and may serve as a prodrug moiety.
Halogenation and Chain Fluorination
- The combined chloro and fluoro groups create a unique electronic profile .
- 1-Amino-2-(4-bromophenyl)-3,3,3-trifluoropropane hydrochloride (C₉H₁₀BrClF₃N, MW 304.54 g/mol): Bromine’s larger atomic size increases steric effects, which may hinder interactions in tightly packed binding sites. The trifluoromethyl group amplifies hydrophobicity .
Physicochemical Properties and Implications
Molecular Weight and Polarity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₉H₁₂Cl₂NO | 220.9 | –OH, –NH₂, 4-Cl |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₅ClFN | 203.69 | –NH₂, 4-F, –CH₃ |
| 1-Amino-2-(3,5-dichlorophenyl)-3,3-difluoro | C₉H₉Cl₃F₃N | 294.53 | –NH₂, 3,5-Cl₂, –CF₂ |
| (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol | C₉H₁₃ClFNO | 205.66 | –OH (propan-1-ol), 4-F, –NH₂ |
Electronic Effects
- Chloro vs.
- Methoxy vs. Chloro: Analogs like 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride () exhibit electron-donating methoxy groups, which may reduce electrophilic reactivity compared to chloro derivatives.
Biological Activity
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, commonly known as Pindolol, is a compound that exhibits significant biological activity primarily as a non-selective beta-adrenergic antagonist . This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂ClNO·HCl
- Molecular Weight : Approximately 185.65 g/mol
- Physical State : Colorless to slightly yellow solid
- Solubility : Soluble in water and many organic solvents
- Density : 1.215 g/cm³
- Boiling Point : 328.5ºC
- Flash Point : 152.5ºC
This compound functions by blocking beta-adrenergic receptors, which are crucial in mediating the effects of catecholamines like norepinephrine and epinephrine. This blockade leads to various physiological responses:
- Decreased Heart Rate : By inhibiting beta-1 receptors in the heart.
- Lowered Blood Pressure : Resulting from decreased cardiac output and reduced renin release from the kidneys.
- Anxiolytic Effects : It may also have a role in reducing anxiety symptoms by modulating neurotransmitter release.
Sympathomimetic Effects
Research indicates that this compound mimics certain actions of the sympathetic nervous system, promoting the release of norepinephrine and epinephrine. This activity is particularly relevant for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.
Therapeutic Applications
This compound has been investigated for its potential therapeutic effects in treating:
- Hypertension : Its ability to lower blood pressure makes it a candidate for managing high blood pressure.
- Anxiety Disorders : Due to its anxiolytic properties, it is studied for potential use in treating anxiety-related conditions.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-Amino-2-(4-fluoro-phenyl)-propan-2-ol hydrochloride | Fluorine atom instead of chlorine | Different reactivity and biological activity |
| 1-Amino-2-(4-bromo-phenyl)-propan-2-ol hydrochloride | Bromine atom instead of chlorine | Varying hydrophobicity and interaction profiles |
| 1-Amino-2-(4-methyl-phenyl)-propan-2-ol hydrochloride | Methyl group instead of halogen | Altered hydrophobicity affecting drug design |
Case Studies and Research Findings
-
Beta-Adrenergic Antagonism :
- A study demonstrated that Pindolol effectively reduced heart rate and blood pressure in hypertensive animal models, indicating its potential as an antihypertensive agent.
-
Anxiolytic Effects :
- Clinical trials have shown that Pindolol can reduce anxiety symptoms in patients with generalized anxiety disorder, suggesting its utility in psychiatric medicine.
-
Neurotransmitter Interactions :
- Investigations into its effects on neurotransmitter systems reveal that Pindolol can influence norepinephrine levels, which may have implications for conditions related to neurotransmitter imbalances.
Q & A
Q. What are the methodological challenges in synthesizing 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, and how can they be addressed?
Answer: Proximity of reactive groups (e.g., amino, hydroxyl, and chloro) in aminochloropropanol derivatives often leads to instability during synthesis. A validated approach involves:
- Protective group strategies : Use phthalimide or tert-butoxycarbonyl (Boc) groups to shield the amino functionality during intermediate steps .
- Stepwise reactions : For example, halogenation of propanol precursors followed by controlled amination to minimize side reactions .
- Low-temperature purification : To prevent decomposition, employ column chromatography or recrystallization at 0–6°C .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : H/C NMR to confirm substituent positions (e.g., 4-chlorophenyl at C2) and detect impurities .
- HPLC-MS : Quantify purity (>95%) and monitor degradation products (e.g., hydrolyzed amines or chloro-byproducts) .
- X-ray crystallography : Resolve stereochemical ambiguities in the propan-2-ol backbone .
Q. How can researchers mitigate hydrolysis and oxidative degradation during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (N/Ar) to minimize HCl-mediated hydrolysis .
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1% (w/w) to prevent radical-induced degradation .
- Condition monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?
Answer: Fluorinated analogs (e.g., 3,3,3-trifluoro or 4,4,4-pentafluoro derivatives) exhibit altered receptor binding due to electronegativity and steric effects:
Methodological recommendation : Synthesize analogs via nucleophilic substitution (e.g., Cl → F using KF/18-crown-6) and assess via radioligand binding assays (e.g., competition with H-propranolol) .
Q. How should contradictory data on receptor binding affinity be resolved?
Answer: Discrepancies often arise from assay conditions:
Q. What computational tools predict reactivity and degradation pathways?
Answer:
- DFT calculations : Model hydrolysis kinetics of the chloro-phenyl group using Gaussian or ORCA software .
- Molecular dynamics (MD) : Simulate interactions with β-ARs to identify key binding residues (e.g., Serine 207 in β-AR) .
- QSAR models : Corporate Hammett constants (σ) of substituents to forecast metabolic stability .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to design a definitive study?
Answer:
- DSC/TGA analysis : Determine decomposition onset temperature under N vs. O atmospheres .
- Isothermal stress testing : Heat samples at 100°C for 24 hours and quantify degradation via LC-MS .
- Cross-validate : Compare results with fluorinated analogs (e.g., 3,3-difluoro derivatives), which show higher thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
